2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional furyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, resulting in high yields of the desired product . The reaction conditions are straightforward and efficient, making it a practical method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe in various biological assays to study its interactions with biological targets.
Industrial Applications: It may find applications in the synthesis of other complex molecules and materials used in various industries.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-furyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole derivatives
Uniqueness
2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-(furan-2-yl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEWFMMCCVQMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.